molecular formula C9H18N2O2 B1381967 tert-Butyl 3-amino-2-methylazetidine-1-carboxylate CAS No. 1368087-42-6

tert-Butyl 3-amino-2-methylazetidine-1-carboxylate

Cat. No.: B1381967
CAS No.: 1368087-42-6
M. Wt: 186.25 g/mol
InChI Key: KMNTYEYDNBONGP-UHFFFAOYSA-N
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Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 3-amino-2-methylazetidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound is studied for its potential therapeutic properties. It has been investigated as a precursor for the synthesis of bioactive molecules that may have applications in treating various diseases .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for use in the development of high-performance polymers and other materials .

Safety and Hazards

The safety information for “tert-Butyl 3-amino-2-methylazetidine-1-carboxylate” indicates that it has the following hazard statements: H302, H315, H319, H335 . This suggests that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statement P261 indicates that breathing dust/fume/gas/mist/vapours/spray should be avoided .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-amino-2-methylazetidine-1-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions . One common method involves the use of tert-butyl chloroformate and 3-amino-2-methylazetidine in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent quality and yield. The compound is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-amino-2-methylazetidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

Major products formed from these reactions include various substituted azetidines, amines, and oxides. The specific products depend on the reagents and conditions used in the reactions.

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-2-methylazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific targets involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-Butyl 3-amino-2-methylazetidine-1-carboxylate include other azetidine derivatives such as this compound and tert-butyl (2R)-3-amino-2-methylazetidine-1-carboxylate .

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Its tert-butyl group provides steric hindrance, enhancing its stability and reactivity in certain reactions. Additionally, the presence of the amino group allows for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways .

Properties

IUPAC Name

tert-butyl 3-amino-2-methylazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-6-7(10)5-11(6)8(12)13-9(2,3)4/h6-7H,5,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMNTYEYDNBONGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CN1C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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